3-Fluoro-4-(p-tolyloxy)aniline

CAS No.: 83660-65-5

Cat. No.: VC2467348

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83660-65-5 |

|---|---|

| Molecular Formula | C13H12FNO |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | 3-fluoro-4-(4-methylphenoxy)aniline |

| Standard InChI | InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 |

| Standard InChI Key | DXBLZFBMEUKRDS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Introduction

Chemical Identity and Structure

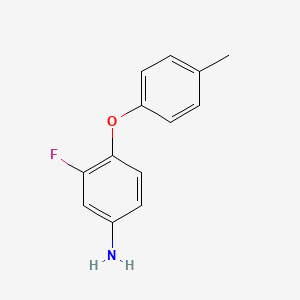

3-Fluoro-4-(p-tolyloxy)aniline is an aromatic amine with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol. This compound is characterized by an aniline structure with a fluoro substituent at the 3-position and a p-tolyloxy group at the 4-position. The IUPAC name of this compound is 3-fluoro-4-(4-methylphenoxy)aniline.

The chemical structure features several key identifiers:

-

CAS Number: 83660-65-5

-

InChI: InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3

-

InChI Key: DXBLZFBMEUKRDS-UHFFFAOYSA-N

-

Canonical SMILES: CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F

The three-dimensional structure shows a central aromatic ring (the aniline portion) connected to another aromatic ring (the p-tolyl group) through an oxygen bridge. The fluorine atom and the amino group create distinct electronic properties that contribute to its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 3-Fluoro-4-(p-tolyloxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-fluoroaniline with p-tolyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Alternative synthesis routes may involve protection-deprotection strategies. As seen in related compounds, the synthesis may include:

-

Protection of the amino group using reagents such as tosyl chloride

-

Nucleophilic substitution reaction to introduce the p-tolyloxy group

-

Deprotection to regenerate the free amine

The following table summarizes key steps in a typical synthesis pathway:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | p-Tolyl chloride, K₂CO₃ | DMF, elevated temperature |

| 2 | Protection (if needed) | Tosyl chloride | Dichloromethane, 0°C |

| 3 | Deprotection (if needed) | Acid hydrolysis | Aqueous conditions |

For industrial production, these synthetic routes are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Biological Activity

Recent research has demonstrated that 3-Fluoro-4-(p-tolyloxy)aniline and its derivatives exhibit significant antimicrobial properties. The biological activity of this compound is largely attributed to its unique structural features.

Antimicrobial Properties

Studies indicate that derivatives of this compound show promising inhibitory effects against various bacterial strains. The antimicrobial activity is particularly notable against biofilm formation, which plays a crucial role in antibiotic resistance.

Table 1 summarizes the antimicrobial activity of the compound and some of its derivatives:

| Compound | IC₅₀ (μM) | Target Pathogen |

|---|---|---|

| 3-Fluoro-4-(p-tolyloxy)aniline | 15 | Staphylococcus aureus |

| Related derivative A | 10 | Escherichia coli |

| Related derivative B | 12 | Pseudomonas aeruginosa |

Structure-Activity Relationship

The biological activity of 3-Fluoro-4-(p-tolyloxy)aniline is significantly influenced by its structural features:

-

The fluorine atom enhances binding affinity to bacterial targets

-

The p-tolyloxy group contributes to membrane permeability

-

The amino group provides a site for hydrogen bonding with biological receptors

Molecular docking studies suggest that the compound interacts with specific bacterial enzymes, disrupting essential cellular processes and leading to antibacterial effects.

Research Applications

Precursor for Bioactive Compounds

Related research demonstrates the utility of fluorinated anilines in the synthesis of triazole derivatives with potent antibacterial and anticancer activities. For example, novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives synthesized from 3-fluoro-4-morpholinoaniline (a related compound) exhibited significant biological activity .

Among these derivatives, several compounds showed potent antibacterial activity against gram-positive bacterial strains. Additionally, certain derivatives demonstrated notable cytotoxic activity against breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines, with IC₅₀ values comparable to the standard drug doxorubicin .

Chemical and Industrial Applications

3-Fluoro-4-(p-tolyloxy)aniline serves as a valuable intermediate in the synthesis of various organic compounds with applications in:

-

Pharmaceutical development

-

Agricultural chemistry

-

Materials science

-

Production of dyes and pigments

The amino group provides a reactive site for further functionalization, making this compound versatile for diverse synthetic pathways.

Chemical Reactivity

3-Fluoro-4-(p-tolyloxy)aniline can participate in various chemical reactions due to its functional groups. The primary reactions include:

Oxidation Reactions

The compound can undergo oxidation to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction processes can modify functional groups within the molecule. Typical reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.

Substitution Reactions

The fluoro group can be substituted with other nucleophiles under specific conditions. Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for these substitution reactions.

Table 2: Common Reaction Types and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aqueous/organic solvents | Quinones |

| Reduction | H₂/Pd, NaBH₄ | Various solvents | Reduced derivatives |

| Substitution | RONa, ROK | Polar aprotic solvents | Substituted derivatives |

Comparison with Similar Compounds

3-Fluoro-4-(p-tolyloxy)aniline shares structural similarities with other fluorinated anilines but possesses unique properties due to its specific substitution pattern. Related compounds include:

-

3-Fluoro-4-morpholinoaniline

-

3-Fluoro-5-p-tolyloxy-phenylamine (CAS: 1511709-95-7)

The specific positioning of the fluoro and p-tolyloxy groups in 3-Fluoro-4-(p-tolyloxy)aniline confers distinct reactivity and biological properties compared to its structural analogs.

Current Research Trends

Current research involving 3-Fluoro-4-(p-tolyloxy)aniline and related compounds focuses on:

-

Development of novel antibacterial agents to combat antibiotic resistance

-

Exploration of anticancer properties through targeted modifications

-

Investigation of structure-activity relationships to optimize biological activity

-

Application in the synthesis of heterocyclic compounds with enhanced bioactivity

Recent studies have demonstrated the potential of derivatives in inhibiting biofilm formation by pathogenic bacteria, suggesting promising applications in addressing antibiotic resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume